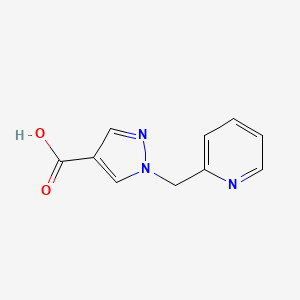

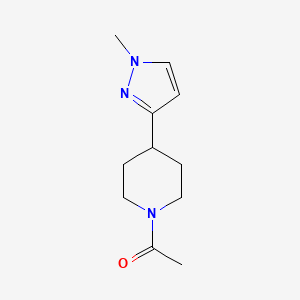

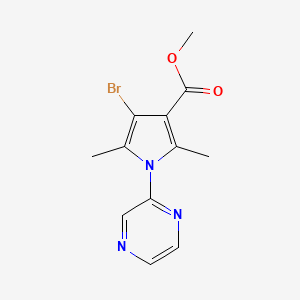

1-(2,4-dichloro-5-isopropoxyphenyl)-5-phenyl-1H-1,2,3,4-tetraazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2,4-dichloro-5-isopropoxyphenyl)hydrazine” is a chemical compound with the CAS Number: 40178-22-1 and Linear Formula: C9H12Cl2N2O . It has a molecular weight of 235.11 .

Synthesis Analysis

The synthesis of “(2,4-dichloro-5-isopropoxyphenyl)hydrazine” involves reacting 2,4-dichloro-5-isopropoxyaniline with hydrochloric acid, adding sodium nitrite solution dropwise, and finally reacting with sodium hydroxide solution .Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H12Cl2N2O/c1-5(2)14-9-4-8(13-12)6(10)3-7(9)11/h3-5,13H,12H2,1-2H3 .Physical And Chemical Properties Analysis

The compound is a white solid, insoluble in water . It has a boiling point of 319.9±42.0 °C (Predicted) and a density of 1.325 .科学的研究の応用

Corrosion Inhibition

Aromatic triazoles, including derivatives similar to the specified compound, have shown effectiveness as corrosion inhibitors for metals in acidic environments. Research indicates that these compounds can significantly inhibit the corrosion of mild steel in solutions of hydrochloric and sulfuric acid through the adsorption on the metal surface. The efficiency of these inhibitors varies with concentration, temperature, and immersion time, suggesting their potential in protecting metal infrastructure in corrosive environments (Quraishi & Sardar, 2002).

Electronic Materials

Triazole derivatives have been explored for their applications in electronic materials, particularly in the synthesis of copolymers with electron-transporting segments. These copolymers demonstrate good solubility, thermal stability, and efficient energy transfer, making them suitable for use in electronic and photonic devices. The unique electronic properties of triazole-based materials offer promising avenues for the development of advanced electronic components (Chen & Chen, 2005).

Antimicrobial Agents

The triazole core structure is a key feature in the design of novel antimicrobial agents. Studies have shown that triazole derivatives can exhibit potent antimicrobial activities against a range of pathogens. The synthesis of these compounds involves the strategic incorporation of triazole rings with various substituents to enhance their bioactivity. This research highlights the potential of triazole derivatives in the development of new antimicrobial drugs to combat resistant microbial strains (Zhao et al., 2012).

Herbicides

Triazole derivatives have also been investigated for their herbicidal activities. Specific modifications of the triazole structure have led to compounds with effective weed control properties in paddy fields. These derivatives exhibit selectivity towards rice, offering a solution for weed management in rice cultivation. Their low mammalian and environmental toxicity further supports their use as herbicides (Hwang et al., 2005).

Cytotoxic Agents

Recent studies have focused on the synthesis of triazole-linked chromen-2-one derivatives as potent cytotoxic agents against various cancer cell lines. The integration of the triazole moiety into chromen-2-one frameworks has resulted in compounds with significant anticancer activities, highlighting the therapeutic potential of triazole derivatives in cancer treatment (Liu et al., 2017).

Safety and Hazards

特性

IUPAC Name |

1-(2,4-dichloro-5-propan-2-yloxyphenyl)-5-phenyltetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N4O/c1-10(2)23-15-9-14(12(17)8-13(15)18)22-16(19-20-21-22)11-6-4-3-5-7-11/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHNTNOXZKGNPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2761313.png)

![(1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2761314.png)

![3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2761317.png)

![3-(3-isopropoxypropyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2761328.png)

![N-(3,4-dimethoxyphenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2761331.png)

![1-Benzoyl-3-[4-bromo-2-(trifluoromethyl)phenyl]thiourea](/img/structure/B2761332.png)